molecular formula C26H26ClNO2 B11093565 2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11093565
M. Wt: 419.9 g/mol
InChI Key: UFUXGGUPJNRYBQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:

    Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophilic intermediate.

    Final Coupling Step: The final step involves coupling the chlorophenoxy group with the dihydroquinoline core through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological systems.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy group and the dihydroquinoline moiety can interact with different binding sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenylquinolin-1(2H)-yl)ethanone: Similar structure but lacks the dihydro moiety.

    2-(4-bromophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenylquinolin-1(2H)-yl)propanone: Similar structure with a propanone group instead of ethanone.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combination of the chlorophenoxy group and the dihydroquinoline moiety. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H26ClNO2

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C26H26ClNO2/c1-25(2)18-26(3,19-9-5-4-6-10-19)22-11-7-8-12-23(22)28(25)24(29)17-30-21-15-13-20(27)14-16-21/h4-16H,17-18H2,1-3H3

InChI Key

UFUXGGUPJNRYBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl)(C)C4=CC=CC=C4)C

Origin of Product

United States

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